molecular formula C9H10F3NO B12861384 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone CAS No. 74889-32-0

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone

Cat. No.: B12861384
CAS No.: 74889-32-0
M. Wt: 205.18 g/mol
InChI Key: LLPHPHUESHDAFN-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone is a fluorinated organic compound with the molecular formula C8H10F3NO. This compound is characterized by the presence of a trifluoromethyl group attached to an ethanone backbone, which is further connected to a pyrrole ring substituted with a propyl group. The trifluoromethyl group imparts unique chemical properties, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone typically involves the reaction of 1-propyl-1H-pyrrole with trifluoroacetic anhydride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:

1-propyl-1H-pyrrole+trifluoroacetic anhydrideThis compound\text{1-propyl-1H-pyrrole} + \text{trifluoroacetic anhydride} \rightarrow \text{this compound} 1-propyl-1H-pyrrole+trifluoroacetic anhydride→this compound

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone involves its interaction with molecular targets through its trifluoromethyl and pyrrole groups. These interactions can affect various biochemical pathways, leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 2,2,2-Trifluoro-1-(1H-pyrrol-2-yl)ethan-1-ol
  • 2,2,2-Trifluoro-1-(pyridin-3-yl)ethanone
  • 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol

Comparison: 2,2,2-Trifluoro-1-(1-propyl-1H-pyrrol-3-YL)ethanone is unique due to the presence of the propyl group on the pyrrole ring, which can influence its chemical reactivity and biological activity compared to other similar compounds. The trifluoromethyl group also imparts distinct properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Properties

CAS No.

74889-32-0

Molecular Formula

C9H10F3NO

Molecular Weight

205.18 g/mol

IUPAC Name

2,2,2-trifluoro-1-(1-propylpyrrol-3-yl)ethanone

InChI

InChI=1S/C9H10F3NO/c1-2-4-13-5-3-7(6-13)8(14)9(10,11)12/h3,5-6H,2,4H2,1H3

InChI Key

LLPHPHUESHDAFN-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=CC(=C1)C(=O)C(F)(F)F

Origin of Product

United States

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